molecular formula C18H19N3O3 B2786074 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 955320-74-8

2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Katalognummer: B2786074
CAS-Nummer: 955320-74-8
Molekulargewicht: 325.368
InChI-Schlüssel: MJNUNNCEBXXHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide features a benzodiazole (benzimidazole) core substituted at the 1-position with an acetamide group and at the 2-position with a 3,4-dimethoxyphenylmethyl moiety.

Eigenschaften

IUPAC Name

2-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-15-8-7-12(9-16(15)24-2)10-18-20-13-5-3-4-6-14(13)21(18)11-17(19)22/h3-9H,10-11H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUNNCEBXXHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the benzimidazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives in cancer therapy. Compounds similar to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide have been shown to inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : This compound may exert its effects through the inhibition of protein-protein interactions (PPIs), particularly targeting the STAT3 signaling pathway, which is often constitutively activated in various cancers .

Neuroprotective Effects

Benzodiazole derivatives are also being investigated for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step processes that include:

  • Formation of Benzodiazole Ring : Utilizing starting materials such as ortho-phenylenediamine and appropriate aldehydes.
  • Substitution Reactions : Introducing the methoxyphenylmethyl group through alkylation reactions.
  • Acetamide Formation : Finalizing the structure by acylation with acetic anhydride or acetyl chloride.

Case Study 1: STAT3 Inhibition

A study focused on the inhibition of the STAT3 pathway demonstrated that compounds structurally related to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide showed significant binding affinity to the SH2 domain of STAT3. The results indicated a potential IC50 value that supports further development as an anticancer agent .

Case Study 2: Neuroprotection

In another investigation, derivatives of benzodiazole were tested for their neuroprotective effects against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could reduce cell apoptosis and enhance cell viability through modulation of reactive oxygen species (ROS) levels .

Wirkmechanismus

The mechanism of action of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, ultimately leading to their death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, synthesis, and pharmacological or physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Pharmacological/Functional Notes
Target Compound 1H-1,3-benzodiazole 2-[(3,4-dimethoxyphenyl)methyl]; 1-yl-acetamide Potential receptor modulation (inferred from SAR)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl; 2-hydroxy-1,1-dimethylethyl N,O-bidentate ligand for metal catalysis
A-740003 (P2X7 antagonist) Acetamide-quinoline hybrid 3,4-dimethoxyphenyl; cyanoimino-quinoline Selective P2X7 antagonist; neuropathic pain reduction
Compound 9f (benzodiazole-triazole-thiazole) 1H-1,3-benzodiazole-triazole 4-(methoxyphenyl)phenoxymethyl; thiazole-acetamide Anticandidal activity (hypothesized)
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide (21) Acetamide 3,4-dimethoxyphenyl; 3-nitrophenylethyl Intermediate for amine derivatives

Key Observations :

  • Dimethoxyphenyl Group : Present in both the target compound and A-740003, this substituent is associated with enhanced lipophilicity and receptor binding, as seen in A-740003’s P2X7 antagonism .
  • Benzodiazole Core: The target compound and compound 9f share this heterocycle, which is known for π-π stacking and hydrogen-bonding interactions. Compound 9f’s additional triazole and thiazole groups may improve solubility or bioactivity .
  • Acetamide Linkage : Common to all compounds, the acetamide group provides hydrogen-bonding capacity. In A-740003, it connects pharmacophores, while in compound 21, it serves as a synthetic precursor .
Pharmacological and Structural Insights
  • A-740003 : Demonstrates that the 3,4-dimethoxyphenyl group is critical for P2X7 receptor affinity. The acetamide linker may stabilize the bioactive conformation .
  • Crystallographic Data () : N-Substituted acetamides exhibit planar amide groups and dimerization via N–H···O bonds, which could influence solubility and crystal packing in the target compound .

Biologische Aktivität

The compound 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a derivative of benzodiazole known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. Specifically, compounds similar to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamideMCF-7 (Breast)15.8
Benzothiazole Derivative AHeLa (Cervical)12.5
Benzothiazole Derivative BA549 (Lung)20.0

2. Inhibition of Protein–Protein Interactions (PPIs)

The compound has been investigated for its ability to inhibit specific protein-protein interactions crucial in cancer progression. For instance, it has shown significant activity against the STAT3 pathway, a target in many malignancies.

Table 2: STAT3 Inhibition Analysis

CompoundSTAT3 IC50 (µM)Selectivity over STAT1
2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide15.8 ± 0.6High
Compound C>50Low

The mechanism by which this compound exerts its biological effects primarily involves interaction with cysteine residues in the SH2 domain of the STAT3 protein. Mass spectrometry and NMR studies have elucidated that the compound forms covalent bonds with these residues, leading to inhibition of downstream signaling pathways associated with tumor growth.

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide resulted in a dose-dependent decrease in cell viability. The study utilized both MTT assays and flow cytometry to confirm apoptosis induction.

Case Study 2: STAT3 Targeting

Another pivotal research focused on the inhibition of STAT3 signaling in various cancer types. The compound was tested alongside established inhibitors and showed comparable efficacy with a notable selectivity for STAT3 over STAT1.

Q & A

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Answer :
  • Fluorescence profiling : Measure λexem in PBS (e.g., 350/450 nm) .
  • Cell permeability : Confocal microscopy in live cells (e.g., HEK293) with Hoechst counterstain .
  • Photostability : Compare with commercial probes (e.g., FITC) under continuous illumination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.